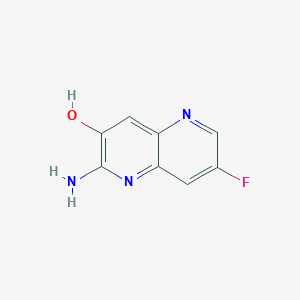
2-Amino-7-fluoro-1,5-naphthyridin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-7-fluoro-1,5-naphthyridin-3-ol is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by the presence of a fluorine atom at the 7th position, an amino group at the 2nd position, and a hydroxyl group at the 3rd position on the naphthyridine ring. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-7-fluoro-1,5-naphthyridin-3-ol typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-amino-3-fluoropyridine with suitable aldehydes or ketones can lead to the formation of the desired naphthyridine ring system .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and specific reaction conditions to facilitate the cyclization process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-Amino-7-fluoro-1,5-naphthyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products
The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted naphthyridines. These products have significant applications in medicinal chemistry and material science .
Scientific Research Applications
2-Amino-7-fluoro-1,5-naphthyridin-3-ol has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Industry: It is used in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 2-Amino-7-fluoro-1,5-naphthyridin-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The presence of the fluorine atom enhances its binding affinity and selectivity towards these targets, making it a valuable compound in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1,5-naphthyridin-3-ol
- 2-Amino-7-chloro-1,5-naphthyridin-3-ol
- 2-Amino-7-bromo-1,5-naphthyridin-3-ol
Uniqueness
Compared to similar compounds, 2-Amino-7-fluoro-1,5-naphthyridin-3-ol exhibits unique properties due to the presence of the fluorine atom. This fluorine atom enhances the compound’s stability, lipophilicity, and binding affinity towards molecular targets. These properties make it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C8H6FN3O |
|---|---|
Molecular Weight |
179.15 g/mol |
IUPAC Name |
2-amino-7-fluoro-1,5-naphthyridin-3-ol |
InChI |
InChI=1S/C8H6FN3O/c9-4-1-6-5(11-3-4)2-7(13)8(10)12-6/h1-3,13H,(H2,10,12) |
InChI Key |
QOXHLRYDBCCJKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=CC(=C(N=C21)N)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















